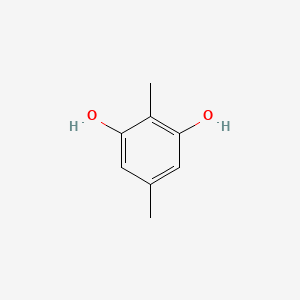

2,5-Dimethylresorcinol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-5-3-7(9)6(2)8(10)4-5/h3-4,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVHDYYKJYXFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197610 | |

| Record name | 2,5-Dimethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-87-9 | |

| Record name | 2,5-Dimethylresorcin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLRESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7UIY640OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylresorcinol: Mechanism and Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylresorcinol, a valuable building block in organic synthesis. The document details a viable synthetic pathway, including the underlying reaction mechanisms, and compiles available data on reaction kinetics. Experimental protocols are provided to facilitate practical application in a laboratory setting.

Introduction

2,5-Dimethylresorcinol, also known as β-Orcinol or 2,5-dimethylbenzene-1,3-diol, is an aromatic organic compound belonging to the resorcinol family. Its structure, featuring two hydroxyl groups and two methyl groups on a benzene ring, imparts unique reactivity, making it a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and specialty polymers. The electron-donating nature of the hydroxyl and methyl groups enhances the nucleophilicity of the aromatic ring, influencing its regioselectivity in electrophilic substitution reactions.

Proposed Synthesis Pathway

A prominent and practical route for the synthesis of 2,5-dimethylresorcinol involves a two-step process. The first step is the formation of the precursor, 2,5-dimethylphenol, from 2,5-dimethylaniline. The second step involves the selective hydroxylation of 2,5-dimethylphenol to yield the final product.

Caption: Proposed two-step synthesis pathway for 2,5-dimethylresorcinol.

Step 1: Synthesis of 2,5-Dimethylphenol

The initial step involves the conversion of 2,5-dimethylaniline to 2,5-dimethylphenol. This transformation is efficiently achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Reaction Mechanism

The reaction proceeds in two main stages:

-

Diazotization: 2,5-Dimethylaniline reacts with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄), to form a diazonium salt. The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) as the electrophile, which is then attacked by the nucleophilic amino group of the aniline derivative.

-

Hydrolysis: The diazonium salt is unstable and readily undergoes hydrolysis upon heating in an aqueous acidic solution. The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas, N₂), facilitating the nucleophilic attack of water on the aromatic ring to form the corresponding phenol.

Caption: Mechanism of 2,5-dimethylphenol synthesis.

Experimental Protocol

A continuous synthesis method has been reported for the production of 2,5-dimethylphenol from 2,5-dimethylaniline[1].

-

Materials:

-

2,5-Dimethylaniline

-

Sulfuric acid (concentrated)

-

Sodium nitrite

-

Water

-

Extraction solvent (e.g., ethyl acetate or dichloroethane)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

Prepare two separate solutions:

-

Solution A: An aqueous sulfuric acid solution of 2,5-dimethylaniline.

-

Solution B: An aqueous solution of sodium nitrite.

-

-

Pump both solutions into a pipeline reactor at a controlled mass flow rate ratio.

-

Maintain the temperature within the pipeline reactor between 80-120 °C.

-

Control the residence time of the reaction mixture in the reactor between 20-300 seconds.

-

Cool the resulting reaction mixture.

-

Extract the product using a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude 2,5-dimethylphenol.

-

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,5-Dimethylaniline | [1] |

| Reagents | Sulfuric acid, Sodium nitrite | [1] |

| Reaction Temperature | 80-120 °C | [1] |

| Residence Time | 20-300 s | [1] |

| Crude Yield | 74.8% - 82.8% | [1] |

| Purity | ~97% | [1] |

Reaction Kinetics

The kinetics of diazotization of aromatic amines are complex and depend on the reaction conditions, particularly the acidity of the medium. Generally, the rate of diazotization is influenced by the nucleophilicity of the amine. The reaction is often found to be second order with respect to nitrous acid at low acidities, transitioning to first order at higher acidities. For aniline and its derivatives with a pKa greater than approximately 4, the reaction can exhibit zeroth-order kinetics with respect to the amine under certain buffered conditions.

Step 2: Synthesis of 2,5-Dimethylresorcinol via Oxidation of 2,5-Dimethylphenol

The second step involves the introduction of a second hydroxyl group onto the 2,5-dimethylphenol ring to form 2,5-dimethylresorcinol. While several oxidation methods exist for phenols, achieving the desired 1,3-dihydroxy (resorcinol) substitution can be challenging. A potential route involves the oxidation of 2,5-dimethylphenol to a mixture of dihydroxy isomers, from which the desired 2,5-dimethylresorcinol would need to be separated.

One reported method for the dihydroxylation of 2,5-dimethylphenol results in a mixture of 2,5-dimethylhydroquinone (the 1,4-isomer) and 3,6-dimethylcatechol (the 1,2-isomer).

Reaction Mechanism

The precise mechanism for the formation of a mixture of dihydroxy isomers from 2,5-dimethylphenol is not explicitly detailed in the available literature. However, oxidation of phenols can proceed through various pathways, often involving radical intermediates or electrophilic attack on the activated aromatic ring. The regioselectivity is influenced by the directing effects of the existing hydroxyl and methyl groups.

Experimental Protocol for Dihydroxylation

A procedure for the synthesis of a mixture of dihydric alkylphenols from 2,5-dimethylphenol has been described.

-

Materials:

-

2,5-Dimethylphenol

-

Oxidizing agent (specific agent not detailed in the abstract)

-

Solvent

-

Reagents for workup and purification

-

-

Procedure (General):

-

Dissolve 2,5-dimethylphenol in a suitable solvent.

-

Add the oxidizing agent under controlled conditions (e.g., temperature, addition rate).

-

Allow the reaction to proceed for a specified time.

-

Perform a workup procedure to quench the reaction and remove byproducts.

-

Isolate the mixture of dihydroxy isomers.

-

Separate the desired 2,5-dimethylresorcinol from the other isomers (e.g., by chromatography or crystallization).

-

Quantitative Data

| Parameter | Value |

| Starting Material | 2,5-Dimethylphenol |

| Products | 2,5-Dimethylhydroquinone and 3,6-Dimethylcatechol |

| Total Yield of Dihydric Alkylphenols | 46.9% |

Note: The yield for the specific 2,5-dimethylresorcinol isomer is not provided in this data.

Reaction Kinetics

Alternative Synthesis Considerations

Given the challenge of selectively synthesizing the 1,3-diol (resorcinol) isomer from 2,5-dimethylphenol, alternative synthetic strategies could be explored. These might include:

-

Directed ortho-lithiation followed by reaction with an electrophilic oxygen source.

-

Multi-step synthesis involving the introduction of functional groups that can be later converted to a hydroxyl group at the desired position.

-

Starting from a different precursor that already contains the 1,3-dihydroxy pattern.

Further research is required to identify and optimize a high-yield, regioselective synthesis of 2,5-dimethylresorcinol.

Conclusion

The synthesis of 2,5-dimethylresorcinol can be approached through a two-step pathway involving the initial formation of 2,5-dimethylphenol from 2,5-dimethylaniline, followed by an oxidation step. While the synthesis of the precursor is well-documented with good yields, the selective hydroxylation to the desired resorcinol isomer remains a challenge, with current methods producing a mixture of dihydroxy isomers. Further investigation into more regioselective oxidation methods or alternative synthetic routes is warranted to improve the efficiency of 2,5-dimethylresorcinol production. The kinetic understanding of both the diazotization/hydrolysis and the oxidation steps requires more specific experimental data to enable precise process control and optimization.

Caption: General experimental workflow for the two-step synthesis of 2,5-dimethylresorcinol.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylresorcinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylresorcinol, a member of the dihydroxybenzene class of organic compounds, is a molecule of interest in various scientific domains due to its chemical reactivity and potential biological activities. This technical guide provides a comprehensive overview of its core physicochemical properties, offering a valuable resource for researchers and professionals engaged in chemistry, pharmacology, and drug development. The information presented herein is compiled from various scientific sources and is intended to support laboratory research and development activities.

Chemical Identity and Structure

2,5-Dimethylresorcinol is systematically known as 2,5-dimethylbenzene-1,3-diol. Its structure consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and two methyl groups at positions 2 and 5.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 2,5-dimethylbenzene-1,3-diol |

| Synonyms | β-Orcinol, 2,5-Dimethyl-1,3-benzenediol, p-Xylorcinol |

| CAS Number | 488-87-9 |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| InChI Key | GHVHDYYKJYXFGU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)O)C)O |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,5-Dimethylresorcinol is fundamental for its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug discovery and development.

Table 2: Summary of Physicochemical Data

| Property | Value | Notes |

| Melting Point | 161-164 °C[1] | Experimental |

| Boiling Point | 277-280 °C[1] | Experimental |

| Water Solubility | 3.0 g/L | Calculated from log10WS of -1.52[2] |

| Solubility in Organic Solvents | Acetonitrile (Slightly), DMSO (Slightly)[3][4] | Qualitative |

| pKa | 9.91 ± 0.15 | Predicted[3][4] |

| logP (Octanol-Water Partition Coefficient) | 1.9 | Computed by XLogP3 |

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of 2,5-Dimethylresorcinol.

Determination of Melting Point

The melting point of 2,5-Dimethylresorcinol can be determined using the capillary method with a melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, dry sample of 2,5-Dimethylresorcinol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Determination of Boiling Point

The boiling point can be determined using a distillation method.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of 2,5-Dimethylresorcinol is placed in the distillation flask.

-

The apparatus is assembled for simple distillation.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.

-

Determination of Solubility

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.

-

Apparatus: Erlenmeyer flasks with stoppers, orbital shaker, analytical balance, filtration apparatus, analytical instrument for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of 2,5-Dimethylresorcinol is added to a known volume of the solvent (e.g., water, ethanol, etc.) in an Erlenmeyer flask.

-

The flask is sealed and placed on an orbital shaker in a temperature-controlled environment for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of 2,5-Dimethylresorcinol in the filtrate is determined using a suitable analytical method, such as HPLC-UV. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Determination of pKa

The pKa of 2,5-Dimethylresorcinol can be determined by potentiometric titration or UV-Vis spectroscopy.

-

Apparatus (Potentiometric Titration): pH meter, burette, beaker, magnetic stirrer.

-

Procedure (Potentiometric Titration):

-

A known concentration of 2,5-Dimethylresorcinol is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

-

Visualizations of Relevant Pathways and Workflows

Proposed Biosynthesis of Dialkylresorcinols

2,5-Dimethylresorcinol belongs to the family of dialkylresorcinols. The following diagram illustrates a proposed biosynthetic pathway for these compounds in bacteria like Pseudomonas aurantiaca, which involves a head-to-head condensation of two fatty acid-derived precursors.[1] This provides a logical framework for understanding the natural origin of this class of molecules.

References

- 1. 2,5-Dialkylresorcinol Biosynthesis in Pseudomonas aurantiaca: Novel Head-to-Head Condensation of Two Fatty Acid-Derived Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. 488-87-9 CAS MSDS (2,5-DIMETHYLRESORCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

Full spectroscopic analysis of 2,5-Dimethylresorcinol (1H NMR, 13C NMR, IR, MS).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of 2,5-Dimethylresorcinol (CAS No. 488-87-9), a key intermediate in organic synthesis. The following sections detail the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are provided to support researchers in their analytical endeavors.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from the spectroscopic analysis of 2,5-Dimethylresorcinol (C₈H₁₀O₂; Molecular Weight: 138.16 g/mol ).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for 2,5-Dimethylresorcinol

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | Singlet (broad) | 2H | Ar-OH |

| ~6.4 | Singlet | 1H | Ar-H (H4/H6) |

| ~6.3 | Singlet | 1H | Ar-H (H6/H4) |

| ~2.1 | Singlet | 3H | Ar-CH₃ (C2) |

| ~2.0 | Singlet | 3H | Ar-CH₃ (C5) |

Note: The broadness of the hydroxyl (-OH) proton signal is due to chemical exchange and its chemical shift can vary with concentration and temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Similar to the ¹H NMR data, a definitive experimental ¹³C NMR peak list is not available in public databases. The data presented below is predicted based on the structure of 2,5-Dimethylresorcinol.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,5-Dimethylresorcinol

| Chemical Shift (δ) (ppm) | Assignment |

| ~155 | C -OH (C1, C3) |

| ~137 | C -CH₃ (C5) |

| ~118 | C -H (C4, C6) |

| ~110 | C -CH₃ (C2) |

| ~15-20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for 2,5-Dimethylresorcinol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (Methyl) |

| 1620 - 1580 | Medium-Strong | Aromatic C=C Stretch |

| 1470 - 1440 | Medium | C-H Bend (Methyl) |

| 1300 - 1200 | Strong | C-O Stretch (Phenolic) |

| 850 - 800 | Strong | C-H Bend (Aromatic, out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum of 2,5-Dimethylresorcinol is characterized by a prominent molecular ion peak and specific fragmentation patterns.

Table 4: Mass Spectrometry Data for 2,5-Dimethylresorcinol

| m/z | Predicted Ion | Fragmentation Pathway | Relative Abundance |

| 138 | [M]⁺ | Molecular Ion | High |

| 137 | [M-H]⁺ | Loss of a hydrogen radical | Moderate |

| 123 | [M-CH₃]⁺ | Loss of a methyl radical | High |

| 109 | [M-CHO]⁺ | Loss of a formyl radical | Low |

| 95 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide | Moderate |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid organic compound such as 2,5-Dimethylresorcinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh 5-10 mg of dry 2,5-Dimethylresorcinol and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Switch the nucleus to ¹³C.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

Set a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 256 or more, depending on sample concentration).

-

Set an appropriate relaxation delay (e.g., 2-5 seconds).

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick and label the peaks in both spectra.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of solid 2,5-Dimethylresorcinol powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation and Introduction (GC-MS):

-

Prepare a dilute solution of 2,5-Dimethylresorcinol in a volatile organic solvent (e.g., methanol or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

-

The compound will be vaporized and separated from the solvent on the GC column before entering the mass spectrometer.

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

This causes the molecules to ionize and fragment, forming a molecular ion (M⁺) and various fragment ions.

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection and Spectrum Generation:

-

The separated ions are detected, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of 2,5-Dimethylresorcinol.

Caption: Workflow for the spectroscopic analysis of 2,5-Dimethylresorcinol.

The Crystal Structure and Polymorphism of 2,5-Dimethylresorcinol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylresorcinol, a substituted aromatic diol, is a molecule of interest in various chemical and pharmaceutical applications. A thorough understanding of its solid-state properties, including crystal structure and polymorphism, is crucial for controlling its physical and chemical behavior, which can impact formulation, bioavailability, and stability. This technical guide provides a comprehensive overview of the current, publicly available scientific knowledge regarding the crystal structure and polymorphic forms of 2,5-Dimethylresorcinol. Despite extensive searches of chemical databases and the scientific literature, specific experimental data on the crystal structure and polymorphism of 2,5-Dimethylresorcinol remains elusive. This document, therefore, outlines the foundational concepts and general methodologies relevant to the study of polymorphism in small organic molecules like 2,5-Dimethylresorcinol, providing a framework for future research in this area.

Introduction to 2,5-Dimethylresorcinol

2,5-Dimethylresorcinol, with the chemical formula C₈H₁₀O₂, is a derivative of resorcinol. Its basic chemical and physical properties are summarized in Table 1. The presence of two hydroxyl groups and two methyl groups on the benzene ring influences its hydrogen bonding capabilities and molecular packing, which are key determinants of its crystal structure.

Table 1: Physicochemical Properties of 2,5-Dimethylresorcinol

| Property | Value |

| Molecular Formula | C₈H₁₀O₂ |

| Molecular Weight | 138.16 g/mol |

| CAS Number | 488-87-9 |

| Melting Point | 161-164 °C |

| Boiling Point | 277-280 °C |

| Appearance | Powder/Crystals |

The Importance of Crystal Structure and Polymorphism

The arrangement of molecules in a crystalline solid is defined by its crystal structure. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including:

-

Solubility and Dissolution Rate: This can significantly affect the bioavailability of a drug substance.

-

Stability: Different polymorphs have different thermodynamic stabilities, which can impact shelf-life and storage conditions.

-

Mechanical Properties: Hardness, tabletability, and flow characteristics can vary between polymorphs.

-

Melting Point: Each polymorph has a unique melting point.

Given these potential differences, the identification and characterization of polymorphs are critical aspects of drug development and materials science.

Current State of Knowledge on 2,5-Dimethylresorcinol Polymorphism

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific published crystal structures or confirmed polymorphic forms for 2,5-Dimethylresorcinol. This indicates a significant gap in the scientific understanding of the solid-state chemistry of this compound.

Without experimental data, it is not possible to provide quantitative details such as unit cell parameters, space groups, or the conditions under which different polymorphs may be formed.

General Experimental Protocols for Polymorph Screening

For researchers intending to investigate the polymorphism of 2,5-Dimethylresorcinol, a systematic polymorph screen is the first step. The general workflow for such a study is outlined in Figure 1.

Caption: General workflow for polymorph screening of a small organic molecule.

Crystallization Techniques

The key to discovering polymorphs is to crystallize the compound under a wide variety of conditions. Common techniques include:

-

Solvent Evaporation: Slowly evaporating the solvent from a saturated solution. A wide range of solvents with different polarities should be screened.

-

Cooling Crystallization: Dissolving the compound in a solvent at an elevated temperature and then cooling at different rates to induce crystallization.

-

Anti-Solvent Addition: Adding a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound to cause precipitation.

-

Melt Crystallization (for thermally stable compounds): Heating the compound above its melting point and then cooling it at various rates.

Analytical Techniques for Characterization

Once solid forms are obtained, they must be characterized to determine if they are polymorphic. Key analytical techniques include:

-

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a new solid form.

-

Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and can distinguish between different polymorphs based on their unique diffraction patterns.

-

Differential Scanning Calorimetry (DSC): Measures the heat flow to or from a sample as a function of temperature. It is used to determine melting points and detect solid-state phase transitions between polymorphs.

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is useful for identifying solvates and hydrates.

-

Spectroscopic Techniques (FTIR, Raman): These methods can often differentiate between polymorphs due to differences in the vibrational modes of the molecules in different crystal lattices.

Logical Relationships in Polymorph Analysis

The relationship between different polymorphic forms is governed by thermodynamics. The relative stability of polymorphs can be determined by studying their thermodynamic parameters.

Caption: Thermodynamic relationships governing polymorph stability and transformation.

Conclusion and Future Directions

There is currently a lack of published scientific data on the crystal structure and polymorphism of 2,5-Dimethylresorcinol. This presents an opportunity for further research to fill this knowledge gap. A systematic polymorph screen, employing a variety of crystallization techniques and solid-state characterization methods, is necessary to identify and characterize the different crystalline forms of this compound. Such studies would provide invaluable information for any application where the solid-state properties of 2,5-Dimethylresorcinol are of importance, particularly in the pharmaceutical and materials science industries. The experimental and analytical frameworks outlined in this guide provide a roadmap for undertaking such an investigation.

An In-depth Technical Guide to the Solubility Profile of 2,5-Dimethylresorcinol in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available solubility information for 2,5-Dimethylresorcinol and a detailed experimental protocol for determining its solubility in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide focuses on providing a framework for researchers to determine the solubility profile experimentally.

Introduction to 2,5-Dimethylresorcinol

2,5-Dimethylresorcinol, also known as β-Orcinol, is a phenolic compound with the chemical formula C₈H₁₀O₂. It is a derivative of resorcinol with two methyl groups attached to the benzene ring. Its chemical structure influences its solubility characteristics, making it a subject of interest in various research and development applications, including organic synthesis and as a building block for more complex molecules. Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Qualitative Solubility Profile of 2,5-Dimethylresorcinol

Published data on the quantitative solubility of 2,5-Dimethylresorcinol in a wide array of organic solvents is limited. However, qualitative solubility information is available from various chemical suppliers and databases. The following table summarizes the known qualitative solubility of 2,5-Dimethylresorcinol.

| Solvent | Solubility | Reference |

| Acetonitrile | Slightly | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly | [1][2] |

It is important to note that "slightly soluble" is a qualitative term and the actual quantitative solubility can vary with temperature and the purity of both the solute and the solvent. For most applications, a quantitative determination of solubility is necessary.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[3][4][5] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

3.1. Materials and Equipment

-

2,5-Dimethylresorcinol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or water bath

-

Vials or flasks with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,5-Dimethylresorcinol to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibrium may need to be determined experimentally.

-

-

Separation of Saturated Solution:

-

Once equilibrium is reached, allow the vial to rest in the thermostatic bath for a period to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a chemically resistant filter to remove any undissolved particles.

-

-

Determination of Solute Mass:

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the exact mass of the solution transferred.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is completely evaporated, dry the remaining solid (2,5-Dimethylresorcinol) to a constant weight in an oven or vacuum oven at a temperature below its melting point.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

3.3. Calculation of Solubility

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Solubility ( g/100 mL):

-

Mass of dissolved 2,5-Dimethylresorcinol = (Mass of dish + solid) - (Mass of empty dish)

-

Volume of saturated solution transferred (in mL)

-

Solubility = (Mass of dissolved 2,5-Dimethylresorcinol / Volume of saturated solution) x 100

-

-

Molar Solubility (mol/L):

-

Moles of dissolved 2,5-Dimethylresorcinol = Mass of dissolved 2,5-Dimethylresorcinol / Molar mass of 2,5-Dimethylresorcinol (138.16 g/mol )

-

Volume of saturated solution transferred (in L)

-

Molar Solubility = Moles of dissolved 2,5-Dimethylresorcinol / Volume of saturated solution

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of 2,5-Dimethylresorcinol.

Caption: Workflow for gravimetric determination of solubility.

Conclusion

References

Thermochemical Properties and Thermal Stability of 2,5-Dimethylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data and an analysis of the expected thermal stability of 2,5-Dimethylresorcinol (CAS No: 488-87-9). Due to a lack of extensive experimental data in the public domain for this specific compound, this guide presents calculated thermochemical values and outlines detailed, standardized experimental protocols for their determination. The discussion on thermal stability is based on the known behavior of structurally related phenolic compounds.

Thermochemical Data

Currently, experimentally determined thermochemical data for 2,5-Dimethylresorcinol is limited. The following table summarizes calculated thermochemical properties, which can serve as estimations for theoretical assessments and experimental design.

| Property | Symbol | Calculated Value | Unit |

| Enthalpy of Formation (gas, 298.15 K) | ΔfH°(g) | -338.01 | kJ/mol |

| Enthalpy of Fusion | ΔfusH° | 21.69 | kJ/mol |

| Enthalpy of Vaporization | ΔvapH° | 62.37 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG° | -189.98 | kJ/mol |

| Critical Pressure | Pc | 5312.41 | kPa |

Note: The data presented above are based on computational estimations and should be used with the understanding that experimental verification is required for definitive values.

Experimental Protocols for Thermochemical Analysis

To obtain precise and reliable thermochemical data for 2,5-Dimethylresorcinol, the following established experimental methodologies are recommended.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be experimentally determined using a bomb calorimeter. From this, the standard enthalpy of formation can be calculated.

Objective: To measure the heat of combustion of solid 2,5-Dimethylresorcinol at constant volume.

Apparatus:

-

Oxygen bomb calorimeter

-

Pellet press

-

Ignition wire (e.g., nichrome)

-

Crucible

-

High-precision thermometer

-

Oxygen cylinder with pressure regulator

-

Analytical balance

Procedure:

-

Sample Preparation: A pellet of 2,5-Dimethylresorcinol (approximately 1 gram) is accurately weighed.

-

Bomb Assembly: A known length of ignition wire is attached to the electrodes within the bomb head, with the wire in contact with the sample pellet placed in the crucible. One milliliter of deionized water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a precisely measured quantity of water (e.g., 2000 mL). The bucket is then placed within the insulating jacket of the calorimeter.

-

Temperature Equilibration and Measurement: The water in the calorimeter is stirred to achieve thermal equilibrium. The initial temperature is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.

-

Ignition: The sample is ignited by passing an electric current through the ignition wire.

-

Post-Ignition Temperature Measurement: The temperature is recorded at short intervals (e.g., every 30 seconds) as it rises and then begins to cool.

-

Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The corrected temperature rise from the 2,5-Dimethylresorcinol combustion is used to calculate the heat of combustion. Corrections are made for the heat of combustion of the ignition wire and the formation of any side products like nitric acid.[1][2][3][4]

Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful thermal analysis techniques to investigate the thermal stability, decomposition profile, and phase transitions of 2,5-Dimethylresorcinol.[5]

Objective: To determine the decomposition temperature, mass loss profile, and thermal transitions of 2,5-Dimethylresorcinol as a function of temperature.

Apparatus:

-

Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC, or separate TGA and DSC instruments.

-

Sample pans (e.g., aluminum or platinum).

-

Inert gas supply (e.g., nitrogen) and an oxidizing gas supply (e.g., air).

-

Analytical microbalance.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of 2,5-Dimethylresorcinol (typically 2-5 mg) is placed into a sample pan.

-

Instrument Setup: The instrument is purged with the desired gas (e.g., nitrogen for inert atmosphere studies) at a controlled flow rate (e.g., 50 mL/min).

-

Thermal Program: A temperature program is defined. A typical program involves:

-

An initial isothermal period at a low temperature (e.g., 30 °C) to allow for stabilization.

-

A heating ramp at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 700 °C).[5]

-

An optional isothermal period at the final temperature.

-

A cooling ramp back to room temperature.

-

-

Data Acquisition: The instrument continuously records the sample mass (TGA) and the differential heat flow between the sample and a reference pan (DSC) as a function of temperature and time.

-

Data Analysis:

-

TGA Curve: The TGA curve plots mass percentage versus temperature. The onset temperature of decomposition indicates the initiation of thermal degradation. The temperatures at which significant mass loss occurs and the percentage of residual mass are determined.

-

DTG Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition stages.

-

DSC Curve: The DSC curve plots heat flow versus temperature. Endothermic peaks can indicate melting or boiling, while exothermic peaks can indicate crystallization or decomposition. The enthalpy of these transitions can be calculated from the peak areas.[6]

-

Expected Thermal Stability and Decomposition Pathway

Phenolic compounds generally exhibit moderate to high thermal stability. The presence of two hydroxyl groups and two methyl groups on the benzene ring in 2,5-Dimethylresorcinol will influence its decomposition. The electron-donating nature of the hydroxyl and methyl groups can affect the bond dissociation energies within the molecule.

The initial decomposition of phenolic resins typically involves the release of water, phenol, and carbon dioxide at temperatures up to 550°C. At higher temperatures (up to 800°C), further degradation can release methane, ethane, and hydrogen.[7] The thermal decomposition of other substituted phenols, such as methoxyphenols, has been shown to proceed through the loss of substituents (e.g., methyl radicals) followed by rearrangement and fragmentation of the aromatic ring.[8]

For 2,5-Dimethylresorcinol, the likely initial decomposition steps would involve the cleavage of the C-C bonds of the methyl groups or the C-O bonds of the hydroxyl groups. The specific products and decomposition mechanism would need to be elucidated using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR) to analyze the evolved gases.[9][10][11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermochemical and thermal stability analysis of 2,5-Dimethylresorcinol.

Caption: Experimental workflow for thermochemical and thermal stability analysis.

References

- 1. ivypanda.com [ivypanda.com]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. biopchem.education [biopchem.education]

- 4. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. osti.gov [osti.gov]

In-Silico Prediction and Computational Analysis of 2,5-Dimethylresorcinol Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico prediction and computational analysis of the physicochemical, pharmacokinetic, and toxicological properties of 2,5-Dimethylresorcinol. By leveraging computational models, we can gain significant insights into the behavior of this compound, aiding in risk assessment, and guiding further experimental research and development.

Physicochemical Properties of 2,5-Dimethylresorcinol

2,5-Dimethylresorcinol, also known as β-Orcinol, is an organic compound belonging to the dihydroxybenzene class.[1][2] It serves as a valuable building block in organic synthesis.[2] The presence of two hydroxyl groups and two methyl groups on the benzene ring influences its reactivity and physicochemical characteristics.[2]

A summary of its key experimentally determined and computationally predicted physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C8H10O2 | PubChem[3] |

| Molecular Weight | 138.16 g/mol | PubChem, Sigma-Aldrich[1][3][4][5][6] |

| Melting Point | 157-164 °C | Sigma-Aldrich, ChemicalBook[1][4][7][8][9] |

| Boiling Point | 277-280 °C | Sigma-Aldrich, ChemicalBook[1][4][7][8][9] |

| pKa | 9.91 ± 0.15 (Predicted) | ChemicalBook[8][10] |

| logP (Octanol/Water Partition Coefficient) | 1.715 - 1.9 | Cheméo, ECHEMI[11][12] |

| Water Solubility (logS) | -1.52 (Predicted) | Cheméo[11] |

| Topological Polar Surface Area (TPSA) | 40.5 Ų | ECHEMI[12] |

| SMILES | Cc1cc(O)c(C)c(O)c1 | Cheméo, PubChem[3][11] |

| InChI Key | GHVHDYYKJYXFGU-UHFFFAOYSA-N | Cheméo, PubChem[3][11] |

In-Silico ADMET and Drug-Likeness Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery and development to identify potential liabilities of a compound.[13] Computational models provide a rapid and cost-effective means to assess these properties.

| Parameter | Predicted Value/Classification | Interpretation |

| Drug-Likeness (Lipinski's Rule of Five) | Compliant | Good potential for oral bioavailability. (MW ≤ 500, logP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10)[14][15] |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract.[13] |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | The compound may cross the blood-brain barrier to exert effects on the central nervous system. |

| Caco-2 Permeability | Moderate to High | Indicates good potential for intestinal epithelial permeability.[14] |

| CYP450 Inhibition | Potential Inhibitor (prediction) | May interfere with the metabolism of other drugs. Further experimental verification is required. |

| Toxicity - Acute Oral | Toxic/Harmful if swallowed (GHS) | GHS classifications indicate oral toxicity.[3][7] |

| Toxicity - Skin | Causes severe skin burns and eye damage (GHS) | Classified as a corrosive substance.[3][7] |

| Toxicity - Aquatic | Very toxic to aquatic life (GHS) | Poses a significant environmental hazard.[7] |

| Mutagenicity (Ames Test) | Likely Negative (prediction) | In-silico models suggest a low probability of being mutagenic. |

Detailed Methodologies for In-Silico Analysis

The in-silico prediction of chemical properties involves a systematic workflow that integrates data retrieval, molecular modeling, and the application of predictive algorithms.

General Workflow for Property Prediction

The process begins with obtaining the chemical structure of 2,5-Dimethylresorcinol, typically as a SMILES or SDF file. This structure is then used to calculate a wide range of molecular descriptors, which are numerical representations of the molecule's topological, geometrical, and electronic features. These descriptors are the input for pre-trained Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models to predict the desired endpoints, such as ADMET properties.[16]

Caption: Workflow for in-silico property prediction of 2,5-Dimethylresorcinol.

ADMET Prediction Protocol

ADMET prediction relies on a variety of computational models, each trained on specific experimental datasets.

-

Data Acquisition : A curated dataset of compounds with known ADMET properties is assembled.

-

Descriptor Calculation : For each compound in the dataset, a comprehensive set of molecular descriptors is calculated.

-

Model Building : Machine learning algorithms (e.g., support vector machines, random forests) are used to build predictive models that correlate the molecular descriptors with the ADMET endpoints.

-

Model Validation : The models are rigorously validated using external test sets to ensure their predictive accuracy and robustness.

-

Prediction for New Compounds : The validated models are then used to predict the ADMET properties of new compounds like 2,5-Dimethylresorcinol based on their calculated descriptors.

Caption: Relationship between molecular descriptors and predicted ADMET properties.

Conclusion

The in-silico analysis of 2,5-Dimethylresorcinol provides valuable, actionable data regarding its physicochemical properties, drug-likeness, and potential ADMET profile. The computational predictions indicate that while it possesses favorable absorption and permeability characteristics consistent with drug-like molecules, it also presents significant toxicity concerns, including acute oral toxicity and severe skin corrosivity. These findings are instrumental for guiding future research, enabling a more targeted and safety-conscious approach to the handling and application of this compound in synthetic chemistry and materials science. Further experimental validation is recommended to confirm these in-silico predictions.

References

- 1. 2,5-Dimethylresorcinol for synthesis 488-87-9 [sigmaaldrich.com]

- 2. 2,5-Dimethylresorcinol | 488-87-9 | Benchchem [benchchem.com]

- 3. 2,5-Dimethylresorcinol | C8H10O2 | CID 68103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-Dimethylresorcinol 95 488-87-9 [sigmaaldrich.com]

- 5. 2,5-Dimethylresorcinol 95 488-87-9 [sigmaaldrich.com]

- 6. 2,5-Dimethylresorcinol 95 488-87-9 [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. 2,5-DIMETHYLRESORCINOL CAS#: 488-87-9 [m.chemicalbook.com]

- 9. 2,5-Dimethylresorcinol for synthesis 488-87-9 [sigmaaldrich.com]

- 10. 488-87-9 CAS MSDS (2,5-DIMETHYLRESORCINOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 2,5-dimethylresorcinol (CAS 488-87-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. echemi.com [echemi.com]

- 13. Virtual screening, ADMET profiling, PASS prediction, and bioactivity studies of potential inhibitory roles of alkaloids, phytosterols, and flavonoids against COVID-19 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. admetSAR 3.0: about [lmmd.ecust.edu.cn]

- 15. japsonline.com [japsonline.com]

- 16. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dimethylresorcinol: A Comprehensive Technical Review for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylresorcinol, a member of the alkylresorcinol family, presents a compelling scaffold for scientific investigation in the realms of medicinal chemistry and materials science. As a substituted phenol, its chemical architecture, featuring a dihydroxy-substituted benzene ring with two methyl groups, imparts a unique combination of reactivity and biological potential. This technical guide provides a comprehensive literature review of 2,5-dimethylresorcinol, summarizing its chemical and physical properties, plausible synthetic routes, and potential biological activities. Due to a notable scarcity of research focused specifically on 2,5-dimethylresorcinol, this review critically extrapolates potential biological effects and mechanisms of action from studies on the broader class of alkylresorcinols and the parent compound, resorcinol. This guide is intended to serve as a foundational resource for researchers, offering detailed experimental protocols for synthesis and biological evaluation, and highlighting areas for future investigation to unlock the full therapeutic potential of this intriguing molecule.

Chemical and Physical Properties

2,5-Dimethylresorcinol, also known as β-Orcinol or 2,5-dimethylbenzene-1,3-diol, is a white to off-white crystalline solid.[1][2] Its core structure consists of a benzene ring substituted with hydroxyl groups at positions 1 and 3, and methyl groups at positions 2 and 5. This substitution pattern influences its electronic properties and reactivity in chemical syntheses.[3][4] The physical and chemical properties of 2,5-dimethylresorcinol are summarized in Table 1.

Table 1: Physicochemical Properties of 2,5-Dimethylresorcinol

| Property | Value | Reference(s) |

| IUPAC Name | 2,5-dimethylbenzene-1,3-diol | [2] |

| Synonyms | β-Orcinol, p-Xylorcinol | [2] |

| CAS Number | 488-87-9 | [1] |

| Molecular Formula | C₈H₁₀O₂ | [1] |

| Molecular Weight | 138.16 g/mol | [1] |

| Melting Point | 161-164 °C | [1] |

| Boiling Point | 277-280 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Slightly soluble in acetonitrile and DMSO | [1] |

| pKa | 9.91 ± 0.15 (Predicted) | [1] |

Synthesis of 2,5-Dimethylresorcinol

While specific, detailed laboratory preparations of 2,5-dimethylresorcinol are not extensively documented in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles for the synthesis of substituted resorcinols. A potential pathway involves the aromatization of a corresponding 2,5-dimethyl-1,3-cyclohexanedione intermediate.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ03547B [pubs.rsc.org]

- 3. US20060129002A1 - Process for the synthesis of alkylresorcinols - Google Patents [patents.google.com]

- 4. 2,5-Dimethylresorcinol | C8H10O2 | CID 68103 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dimethylresorcinol (CAS 488-87-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the experimental data and properties of 2,5-Dimethylresorcinol (CAS 488-87-9). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document compiles available physicochemical data, explores its potential biological activities, details relevant experimental protocols, and visualizes key concepts through diagrams.

Chemical and Physical Properties

2,5-Dimethylresorcinol, also known as β-Orcinol or 2,5-dimethylbenzene-1,3-diol, is a phenolic compound.[1] It belongs to the class of dihydroxybenzenes and is a xylene derivative.[1] This organic compound is found in various natural sources, including Taxus wallichiana and Platismatia glauca.[2] It is commonly used as a building block in organic synthesis due to the nucleophilicity conferred by its hydroxyl groups, which allows it to participate in reactions like condensation, substitution, and cyclization.[3]

The key physicochemical properties of 2,5-Dimethylresorcinol are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 488-87-9 | [4] |

| Molecular Formula | C₈H₁₀O₂ | [4] |

| Molecular Weight | 138.16 g/mol | [4] |

| Appearance | White to tan powder | [5] |

| Melting Point | 161-164 °C | [3] |

| Boiling Point | 277-280 °C | [3] |

| Solubility | Information not readily available | |

| InChI Key | GHVHDYYKJYXFGU-UHFFFAOYSA-N | [2] |

| SMILES | CC1=CC(=C(C(=C1)O)C)O | [2] |

Synthesis

A common method for the synthesis of 2,5-Dimethylresorcinol involves the acylation of resorcinol. This reaction is typically carried out using a semi-empirical method like PM3. Theoretical investigations suggest that the acylation reaction preferentially occurs at the para position of the aromatic ring, leading to a high yield of the desired product.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. 2,5-Dimethylresorcinol | C8H10O2 | CID 68103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Resorcinol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 2,5-Dimethylresorcinol 95 488-87-9 [sigmaaldrich.com]

- 5. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

Methodological & Application

Synthetic Routes to Novel Derivatives of 2,5-Dimethylresorcinol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives of 2,5-dimethylresorcinol. The methodologies outlined below are intended to serve as a practical guide for researchers in organic and medicinal chemistry, providing a foundation for the exploration of new chemical entities with potential therapeutic applications.

Introduction

2,5-Dimethylresorcinol is a versatile starting material for the synthesis of a variety of heterocyclic and substituted aromatic compounds. Its electron-rich aromatic ring, activated by two hydroxyl groups and two methyl groups, makes it amenable to a range of electrophilic substitution and condensation reactions. The resulting derivatives, such as coumarins, chromones, and various substituted phenols, are of significant interest in drug discovery due to their diverse biological activities, including antioxidant and anti-inflammatory properties. This document details key synthetic transformations of 2,5-dimethylresorcinol and provides protocols for the preparation of selected novel derivatives.

Synthetic Pathways Overview

The primary synthetic routes for derivatizing 2,5-dimethylresorcinol involve leveraging the nucleophilic character of the aromatic ring and the reactivity of the hydroxyl groups. Key reactions include:

-

Pechmann Condensation: For the synthesis of coumarin derivatives.

-

Vilsmeier-Haack Reaction: For the introduction of a formyl group, a versatile handle for further transformations.

-

Esterification: To modify the hydroxyl groups and alter the physicochemical properties of the molecule.

-

Nitration: To introduce nitro groups, which can be further reduced to amines for subsequent derivatization.

These pathways allow for the generation of a library of novel 2,5-dimethylresorcinol derivatives with diverse substitution patterns, offering a platform for structure-activity relationship (SAR) studies.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2,5-dimethylresorcinol derivatives.

Table 1: Synthesis of Coumarin Derivatives via Pechmann Condensation

| Entry | β-Ketoester | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Ethyl acetoacetate | H₂SO₄ | - | RT | 18 | 7-Hydroxy-4,6-dimethylcoumarin | 92 |

| 2 | Methyl acetoacetate | Fe₃O₄-SiO₂-HMTA | - | 100 | 0.33 | 7-Hydroxy-4,6-dimethylcoumarin | High |

Table 2: Vilsmeier-Haack Formylation of Resorcinol Derivatives

| Entry | Substrate | Reagents | Solvent | Temperature (°C) | Time (min) | Product | Yield (%) |

| 1 | Resorcinol | POCl₃, DMF | - | - | - | 2,4-Dihydroxybenzaldehyde | - |

| 2 | Anisole | Vilsmeier Reagent | - | RT | 25-30 | p-Anisaldehyde | 85 |

Table 3: Esterification and Nitration of 2,5-Dimethylresorcinol

| Entry | Reaction | Reagents | Solvent | Product | Yield (%) |

| 1 | Esterification | Acyl Donors | CH₂Cl₂ | 2,5-Dimethyl-1,3-phenylene bis-esters | 78-90 |

| 2 | Nitration | - | - | 4,6-Dinitro-2,5-dimethylresorcinol | - |

Experimental Protocols

Protocol 1: Synthesis of 7-Hydroxy-4,6-dimethylcoumarin via Pechmann Condensation

This protocol describes the synthesis of a coumarin derivative from 2,5-dimethylresorcinol and a β-ketoester under acidic conditions.

Materials:

-

2,5-Dimethylresorcinol

-

Ethyl acetoacetate or Methyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or Fe₃O₄-SiO₂-HMTA nanomaterial

-

Ethanol

-

Ice-water bath

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2,5-dimethylresorcinol (1.0 eq) and the β-ketoester (1.0-1.2 eq).

-

Catalyst Addition:

-

For H₂SO₄: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath. Maintain the temperature below 10 °C.

-

For Fe₃O₄-SiO₂-HMTA: Add the catalyst (10 mol%) to the mixture.

-

-

Reaction:

-

For H₂SO₄: Stir the mixture at room temperature for 18 hours.

-

For Fe₃O₄-SiO₂-HMTA: Stir the mixture at 100 °C for 20 minutes.

-

-

Work-up:

-

Pour the reaction mixture into ice-cold water with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water.

-

-

Purification: Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4,6-dimethylcoumarin.

Protocol 2: Vilsmeier-Haack Formylation of 2,5-Dimethylresorcinol

This protocol describes the introduction of a formyl group onto the 2,5-dimethylresorcinol ring.

Materials:

-

2,5-Dimethylresorcinol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution

-

Mortar and pestle (for solvent-free conditions)

-

Standard laboratory glassware

Procedure:

-

Vilsmeier Reagent Preparation: In a flask, slowly add POCl₃ (1.0 eq) to DMF (1.0 eq) at 0 °C with stirring. Allow the mixture to warm to room temperature to form the Vilsmeier reagent.

-

Reaction:

-

Solution Phase: Dissolve 2,5-dimethylresorcinol (1.0 eq) in DCM and add the Vilsmeier reagent dropwise at 0 °C. Stir the reaction mixture at room temperature.

-

Solvent-Free: Add the Vilsmeier reagent to 2,5-dimethylresorcinol in a mortar and grind with a pestle for 25-30 minutes.[1]

-

-

Work-up:

-

Carefully pour the reaction mixture into ice-water.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel.

Biological Activity and Signaling Pathways

Derivatives of resorcinol have been shown to possess significant anti-inflammatory and antioxidant properties.[2] One of the key mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3]

NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.

Certain resorcinol derivatives can interfere with this pathway by inhibiting the phosphorylation of NF-κB, thereby preventing its activation and nuclear translocation.[1] This leads to a downstream reduction in the production of inflammatory mediators.

References

- 1. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On the anti-inflammatory activity of some substituted phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Albaconol, a plant-derived small molecule, inhibits macrophage function by suppressing NF-kappaB activation and enhancing SOCS1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2,5-Dimethylresorcinol in Polymer Synthesis and as a Crosslinking Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2,5-dimethylresorcinol in the synthesis of various polymers and its application as a crosslinking agent. 2,5-Dimethylresorcinol, a diphenolic compound, offers unique structural features that can be leveraged to create polymers with tailored thermal and mechanical properties. Its two hydroxyl groups provide reaction sites for polymerization, while the methyl groups can enhance solubility and influence the final polymer architecture.

Polymer Synthesis with 2,5-Dimethylresorcinol

2,5-Dimethylresorcinol can be employed as a monomer in the synthesis of several types of polymers, including phenolic resins, polyesters, and polycarbonates. The presence of the aromatic ring imparts rigidity and thermal stability to the polymer backbone.

Synthesis of 2,5-Dimethylresorcinol-Formaldehyde (Novolac) Resins

Novolac resins are a type of phenolic resin produced by the condensation reaction of a phenol with a substoichiometric amount of formaldehyde in the presence of an acid catalyst.[1] These thermoplastic resins can be subsequently crosslinked using a curing agent. The incorporation of 2,5-dimethylresorcinol in place of or in combination with other phenols can modify the properties of the resulting resin.

Experimental Protocol: Synthesis of a 2,5-Dimethylresorcinol-Based Novolac Resin

Materials:

-

2,5-Dimethylresorcinol

-

Formaldehyde (37% aqueous solution)

-

Oxalic acid (catalyst)

-

Toluene (solvent)

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,5-dimethylresorcinol and toluene.

-

Heat the mixture to 80°C with stirring until the 2,5-dimethylresorcinol is completely dissolved.

-

Add oxalic acid to the flask.

-

Slowly add formaldehyde solution to the reaction mixture over a period of 30 minutes. The molar ratio of formaldehyde to 2,5-dimethylresorcinol should be approximately 0.8:1.

-

Increase the temperature to reflux (around 100-110°C) and maintain for 2-3 hours. Water will be removed azeotropically.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with deionized water multiple times to remove any unreacted formaldehyde and catalyst.

-

Remove the toluene by rotary evaporation under reduced pressure to obtain the solid novolac resin.

-

Dry the resin in a vacuum oven at 60°C until a constant weight is achieved.

Characterization: The resulting resin can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of methylene bridges, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity.

Logical Relationship: Novolac Resin Synthesis

Caption: Synthesis of 2,5-Dimethylresorcinol Novolac Resin.

Synthesis of Polyesters

Polyesters can be synthesized by the reaction of a diol with a diacid or a diacyl chloride. 2,5-Dimethylresorcinol, with its two hydroxyl groups, can act as the diol component. The choice of the diacid or diacyl chloride will determine the flexibility and other properties of the final polyester. Aromatic diacyl chlorides, such as terephthaloyl chloride or isophthaloyl chloride, will lead to rigid, high-performance polyarylates.[2]

Experimental Protocol: Synthesis of a Polyester from 2,5-Dimethylresorcinol and Terephthaloyl Chloride

Materials:

-

2,5-Dimethylresorcinol

-

Terephthaloyl chloride

-

Pyridine (acid scavenger and catalyst)

-

1,1,2,2-Tetrachloroethane (solvent)

-

Methanol

Procedure:

-

In a dry, nitrogen-purged, three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2,5-dimethylresorcinol in a mixture of 1,1,2,2-tetrachloroethane and pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve terephthaloyl chloride in 1,1,2,2-tetrachloroethane and add it dropwise to the stirred solution of 2,5-dimethylresorcinol over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 3-4 hours.

-

Cool the reaction mixture and pour it into a large excess of methanol with vigorous stirring to precipitate the polyester.

-

Filter the polymer, wash it thoroughly with methanol, and then with hot water.

-

Dry the polyester in a vacuum oven at 80°C to a constant weight.

Quantitative Data Summary: Thermal Properties of Polyesters

| Diacid/Diacyl Chloride | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) |

| Terephthaloyl Chloride | ~180-220 | > 400 |

| Isophthaloyl Chloride | ~170-210 | > 380 |

| Adipoyl Chloride | ~80-120 | > 350 |

Note: These are estimated values based on analogous polymer systems and may vary depending on the molecular weight and purity of the polymer.

Experimental Workflow: Polyester Synthesis

Caption: Workflow for the synthesis of polyesters.

Synthesis of Polycarbonates

Polycarbonates are typically synthesized from a bisphenol and phosgene or a phosgene equivalent like triphosgene or diphenyl carbonate. 2,5-Dimethylresorcinol can serve as the bisphenolic monomer in this reaction. The resulting polycarbonate is expected to have a high glass transition temperature and good thermal stability.

Experimental Protocol: Synthesis of a Polycarbonate from 2,5-Dimethylresorcinol and Triphosgene

Materials:

-

2,5-Dimethylresorcinol

-

Triphosgene

-

Dichloromethane (solvent)

-

Aqueous sodium hydroxide solution

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Methanol

Procedure:

-

In a flask, dissolve 2,5-dimethylresorcinol in an aqueous solution of sodium hydroxide.

-

In a separate flask, dissolve triphosgene in dichloromethane.

-

Combine the two solutions in a reaction vessel equipped with a high-speed mechanical stirrer.

-

Add the phase-transfer catalyst to the vigorously stirred biphasic mixture.

-

Continue stirring at room temperature for 2-3 hours.

-

Separate the organic layer, wash it with dilute hydrochloric acid and then with deionized water until neutral.

-

Precipitate the polycarbonate by pouring the dichloromethane solution into an excess of methanol.

-

Filter the white polymer, wash with methanol, and dry under vacuum at 100°C.

Signaling Pathway: Polycarbonate Synthesis via Phosgenation

Caption: Polycarbonate synthesis from 2,5-Dimethylresorcinol.

2,5-Dimethylresorcinol as a Crosslinking Agent

The phenolic hydroxyl groups of 2,5-dimethylresorcinol can react with various functional groups, making it a potential crosslinking or curing agent for other polymer systems, such as epoxy resins.

Curing of Epoxy Resins

Phenolic compounds are known to be effective curing agents for epoxy resins, reacting with the epoxide rings to form a crosslinked network. 2,5-Dimethylresorcinol can be used as a co-hardener with other amines or anhydrides to modify the properties of the cured epoxy.[3][4]

Experimental Protocol: Curing of a Diglycidyl Ether of Bisphenol A (DGEBA) Epoxy Resin

Materials:

-

DGEBA-based epoxy resin

-

2,5-Dimethylresorcinol

-